Array ( [bid] => 13037063 )
3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N and a molecular weight of 237.65 g/mol. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a trifluorophenyl group, where three fluorine atoms are substituted on the phenyl ring at the 2, 3, and 5 positions. This unique structure contributes to its distinct chemical properties and biological activities.
The chemical behavior of 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride is influenced by its functional groups. It can undergo various reactions typical for both pyrrolidine derivatives and aromatic compounds:
Research indicates that 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride exhibits significant biological activity. Its fluorinated structure enhances its binding affinity to biological targets, making it a candidate for studies related to:
The presence of fluorine atoms often leads to increased lipophilicity and metabolic stability, which are advantageous for pharmacological applications.
The synthesis of 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride typically involves several key steps:
This method can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice.
3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride finds applications across various fields:
Studies on the interactions of 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride with biological targets reveal insights into its mechanism of action. These interactions are often characterized by:
These studies enhance understanding of how modifications to the compound can optimize its therapeutic potential.
Several compounds share structural similarities with 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(2,3,4-Trifluorophenyl)pyrrolidine hydrochloride | C10H11ClF3N | Different fluorine positioning affecting reactivity |
| 2-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride | C10H11ClF3N | Variations in substitution pattern on phenyl ring |
| 2-(2,3,6-Trifluorophenyl)pyrrolidine hydrochloride | C10H11ClF3N | Another positional isomer with distinct properties |
The uniqueness of 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride lies in the specific arrangement of fluorine atoms on the phenyl ring. This positioning significantly influences its chemical reactivity and biological interactions compared to other trifluorophenyl derivatives.